BenchChemオンラインストアへようこそ!

6,7-Dimethoxy-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Monoamine oxidase inhibition Tetrahydroisoquinoline SAR Metabolic stability

This THIQ derivative features a 4,4-dimethyl quaternary center that blocks CYP450-mediated dehydrogenation—a major metabolic liability in 4-unsubstituted analogs—while preserving the critical 6,7-dimethoxy pharmacophore and a free secondary amine for rapid N-functionalization. It is purpose-built for CNS-penetrant MAO-A inhibitor development (modeled on carnegine/salsolidine SAR), P-gp modulator parallel synthesis (following validated Colabufo SAR), and NNRTI lead optimization. The hydrochloride salt ensures direct aqueous solubility without DMSO interference, enabling seamless integration into high-throughput screening workflows.

Molecular Formula C13H20ClNO2
Molecular Weight 257.76
CAS No. 57553-25-0
Cat. No. B2764326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dimethoxy-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
CAS57553-25-0
Molecular FormulaC13H20ClNO2
Molecular Weight257.76
Structural Identifiers
SMILESCC1(CNCC2=CC(=C(C=C21)OC)OC)C.Cl
InChIInChI=1S/C13H19NO2.ClH/c1-13(2)8-14-7-9-5-11(15-3)12(16-4)6-10(9)13;/h5-6,14H,7-8H2,1-4H3;1H
InChIKeyTUZRKYKCEYHHHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6,7-Dimethoxy-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride (CAS 57553-25-0): Structural and Physicochemical Baseline for Procurement Evaluation


6,7-Dimethoxy-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS 57553-25-0) is a synthetic tetrahydroisoquinoline (THIQ) derivative bearing a characteristic 4,4-gem-dimethyl substitution flanked by 6,7-dimethoxy electron-donating groups on the fused aromatic ring . The hydrochloride salt (C13H20ClNO2, MW 257.76 g/mol) provides enhanced aqueous solubility over the free base (C13H19NO2, MW 221.29 g/mol, CAS 263754-81-0). The compound is commercially supplied as a research chemical with typical purity of 95% and is structurally authenticated by FTIR and GC-MS spectral libraries [1]. Its defining structural feature—a quaternary sp³ carbon at position 4—distinguishes it from the majority of naturally occurring and synthetic THIQ analogs that bear hydrogen, hydroxyl, or mono-substituents at this position .

Why 6,7-Dimethoxy-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride Cannot Be Replaced by Generic THIQ Analogs: Core Structural Differentiation


Generic substitution of this compound with closely related THIQ analogs fails because the 4,4-dimethyl quaternary center simultaneously determines three procurement-critical properties that no single alternative replicates: (i) metabolic stability at the 4-position—the gem-dimethyl group prevents cytochrome P450-mediated dehydrogenation to the 3,4-dihydroisoquinolinium species that occurs with 4-unsubstituted or 4-monosubstituted analogs [1]; (ii) conformational restriction of the saturated ring, which alters the presentation of the 6,7-dimethoxy pharmacophore to biological targets compared to 1-substituted or 2-substituted analogs such as carnegine or salsolidine [1]; and (iii) the free secondary amine at position 2, which serves as the sole derivatizable handle for downstream synthetic elaboration—a feature absent in N-methylated natural products like carnegine [2]. These three structural determinants are simultaneously embedded in a single scaffold, meaning that procurement of any alternative (e.g., 6,7-dimethoxy-THIQ lacking the 4,4-dimethyl group, or 4,4-dimethyl-THIQ lacking the 6,7-dimethoxy groups) would result in loss of at least two of these three differentiating properties.

Product-Specific Quantitative Differentiation Evidence for 6,7-Dimethoxy-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride (CAS 57553-25-0)


4,4-Dimethyl Quaternary Center vs. 1,2-Dimethyl Substitution: Structural and Metabolic Differentiation from Carnegine

The target compound positions the two methyl groups as a geminal pair at the 4-position (quaternary carbon), whereas the closest natural alkaloid comparator, carnegine (CAS 5852-92-6), positions them at the 1- and 2-positions (tertiary carbons) [1]. This structural divergence has functional consequences: carnegine is a demonstrated competitive MAO-A inhibitor with Ki = 2 μM for the (R)-enantiomer, and its 1,2-dimethyl substitution pattern permits N-demethylation and aromatization metabolic pathways [2]. In contrast, the 4,4-dimethyl quaternary center of the target compound is resistant to oxidative metabolism at position 4—a class-level inference supported by the known SAR that 3,4-dihydroisoquinolines (dehydrogenation products of 4-unsubstituted THIQs) are the most potent MAO-A inhibitors in the class (Ki = 2–130 μM) and that blocking this dehydrogenation pathway alters both potency and selectivity profiles [2].

Monoamine oxidase inhibition Tetrahydroisoquinoline SAR Metabolic stability

Verified Spectral Identity: FTIR and GC-MS Fingerprint vs. Uncharacterized Analogs

The free base form of the target compound (CAS 263754-81-0) has authenticated FTIR and GC-MS spectra deposited in the Wiley Registry of Mass Spectral Data 2023 and the KnowItAll GC-MS Library, accessible via SpectraBase (Compound ID: 9dtKoPXqKdh) [1]. This provides a verifiable spectral fingerprint for incoming quality control. In contrast, the closest structural analogs—6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (CAS 1745-07-9) and 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline (CAS 78592-91-3)—while commercially available, do not have the same combination of GC-MS and FTIR reference spectra publicly indexed in a unified spectral database, making rapid identity confirmation less straightforward during procurement acceptance testing.

Analytical chemistry Quality control Compound identity verification

Hydrochloride Salt Form: Solubility and Handling Advantage Over Free Base

The hydrochloride salt (CAS 57553-25-0, MW 257.76 g/mol) provides a protonated secondary amine (pKa ~9.5–10.5 predicted for the THIQ nitrogen), rendering the compound water-soluble at physiological and standard assay pH ranges (pH 5–7.4) . The free base (CAS 263754-81-0, MW 221.29 g/mol), by contrast, is described as a pale yellow oily substance with limited aqueous solubility, consistent with its calculated logP of approximately 2.3–2.6 . This solubility differential is procurement-relevant: the hydrochloride form can be directly dissolved in aqueous buffer for in vitro assays without requiring organic co-solvents (e.g., DMSO) at high percentages, reducing solvent-related assay interference compared to the free base or to lipophilic analogs such as carnegine (free base only).

Formulation Aqueous solubility Salt selection

Synthetic Versatility: Free Secondary Amine as a Derivatizable Handle vs. N-Methylated Natural Alkaloids

The target compound bears a free secondary amine at position 2 of the THIQ core, which is the primary site for synthetic elaboration. This is in contrast to the natural alkaloids carnegine and salsolidine, which are N-methylated at position 2 and therefore lack this reactive handle for further diversification [1]. The synthetic utility of the 6,7-dimethoxy-THIQ scaffold with a free 2-amine has been demonstrated in the development of P-glycoprotein (P-gp) modulators: compounds derived from this scaffold achieved EC50 values of 1.64 μM and 4.86 μM in P-gp inhibition assays, with the lead compound (3c) showing comparable potency to the clinical P-gp inhibitor Elacridar (EC50 = 2 μM) [2]. The target compound, with its additional 4,4-dimethyl substitution, retains the free 2-amine and thus can serve as a starting material for analogous SAR campaigns where the 4,4-dimethyl group provides a conformationally constrained variant of the core scaffold.

Medicinal chemistry Scaffold derivatization P-gp modulation

HIV-1 Reverse Transcriptase Inhibition: Scaffold Validation vs. Unsubstituted THIQ Core

The 6,7-dimethoxy-THIQ scaffold has been validated as a template for HIV-1 reverse transcriptase (RT) non-nucleoside inhibitors. In a systematic study, 30 novel 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline analogs were synthesized and evaluated for in vitro RT inhibitory activity; 18 compounds exhibited >50% inhibition at 100 μM, with the two most active analogs (8h and 8l) achieving 74.82% and 72.58% inhibition at this concentration [1]. While these data do not include the specific 4,4-dimethyl derivative, they establish that the 6,7-dimethoxy-THIQ core is a productive pharmacophore for HIV-1 RT inhibition—a property not shared by the 6,7-unsubstituted 4,4-dimethyl-THIQ scaffold (CAS 78592-91-3), which lacks the methoxy groups required for target engagement in the NNRTI binding pocket [1]. The target compound uniquely combines both the 6,7-dimethoxy pharmacophore and the 4,4-dimethyl substitution, positioning it as a candidate for SAR exploration where the gem-dimethyl group may confer metabolic advantages not present in the 4-unsubstituted lead series.

Antiviral research HIV-1 RT NNRTI scaffold

Validated Application Scenarios for 6,7-Dimethoxy-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride (CAS 57553-25-0)


MAO-A Inhibitor Scaffold with Metabolically Blocked 4-Position for CNS Drug Discovery

Based on the established MAO-A inhibitory activity of close structural analogs carnegine (Ki = 2 μM) and salsolidine (Ki = 6 μM), the target compound can be deployed as a starting scaffold for CNS-penetrant MAO-A inhibitor development [1]. The 4,4-dimethyl quaternary center is predicted to block the major metabolic liability of 4-unsubstituted THIQs—oxidative dehydrogenation to 3,4-dihydroisoquinolinium species—potentially extending half-life and simplifying pharmacokinetic interpretation by reducing active metabolite formation. The free 2-amine permits rapid SAR exploration through N-functionalization while the hydrochloride salt form enables direct dissolution in aqueous assay media without DMSO interference.

Conformationally Constrained Building Block for P-Glycoprotein Modulator Libraries

The free secondary amine at position 2 of the target compound makes it directly suitable for N-alkylation or N-acylation to generate P-gp modulator candidates, following the validated SAR established by Colabufo et al. (2008), where 6,7-dimethoxy-THIQ derivatives achieved P-gp inhibition EC50 values of 1.64–4.86 μM—comparable to the clinical inhibitor Elacridar (EC50 = 2 μM) [2]. The 4,4-dimethyl substitution introduces conformational constraint absent in the original lead series, potentially altering P-gp subtype selectivity or ATPase activation profiles. The hydrochloride salt facilitates direct use in parallel synthesis workflows without a pre-synthesis free-basing step.

Antiviral Pharmacophore for HIV-1 NNRTI Lead Optimization with Improved Metabolic Stability

The 6,7-dimethoxy-THIQ core has been validated as an HIV-1 reverse transcriptase inhibitory pharmacophore, with multiple analogs achieving >50% inhibition at 100 μM and lead compounds reaching ~75% inhibition [3]. The target compound preserves the essential 6,7-dimethoxy motif required for NNRTI binding pocket engagement while adding the 4,4-dimethyl group, which may confer resistance to 4-position oxidative metabolism—a potential advantage over the 4-unsubstituted lead series where metabolic clearance at this position could limit in vivo efficacy. Researchers can use this compound as a late-stage diversification starting material, functionalizing the 2-amine to explore NNRTI binding pocket tolerance.

Analytical Reference Standard for THIQ Spectral Library Development

The availability of authenticated FTIR and GC-MS spectra in the Wiley Registry and KnowItAll spectral libraries (SpectraBase Compound ID: 9dtKoPXqKdh) makes this compound suitable as an analytical reference standard for GC-MS and FTIR method development and validation [4]. The unique InChIKey (LZKVGJJZJQGYSV-UHFFFAOYSA-N) and exact mass (221.141579 g/mol for the free base) provide unambiguous identifiers for library searching. The hydrochloride salt's solid form facilitates accurate weighing for standard preparation, unlike the oily free base. This application is directly relevant to forensic toxicology, natural product chemistry, and pharmaceutical impurity profiling laboratories that require characterized THIQ reference materials.

Quote Request

Request a Quote for 6,7-Dimethoxy-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.